![molecular formula C9H16O3 B15123045 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid CAS No. 1387557-40-5](/img/structure/B15123045.png)
1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₃ It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a propan-2-yloxy methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the formation of the cyclobutane ring, followed by the introduction of the carboxylic acid and propan-2-yloxy methyl groups. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions to form the cyclobutane ring. Subsequent reactions introduce the carboxylic acid and propan-2-yloxy methyl groups through esterification and etherification reactions, respectively .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
化学反応の分析
Types of Reactions: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propan-2-yloxy methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The propan-2-yloxy methyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
類似化合物との比較
Cyclobutane-1-carboxylic acid: Lacks the propan-2-yloxy methyl group, making it less lipophilic.
Propan-2-yloxy methyl cyclobutane: Lacks the carboxylic acid group, reducing its ability to form hydrogen bonds.
Uniqueness: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the carboxylic acid and propan-2-yloxy methyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
1387557-40-5 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
1-(propan-2-yloxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-7(2)12-6-9(8(10)11)4-3-5-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChIキー |
JYMVLBRENHEORG-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC1(CCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B15122974.png)
![1-(R)-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid](/img/structure/B15122988.png)
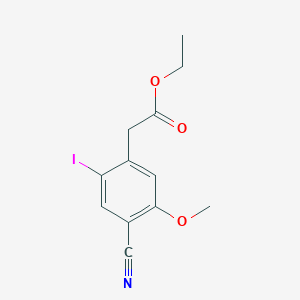
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)
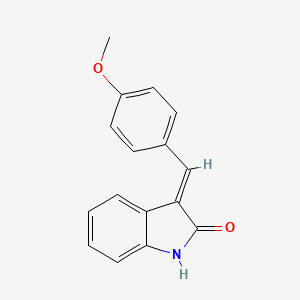
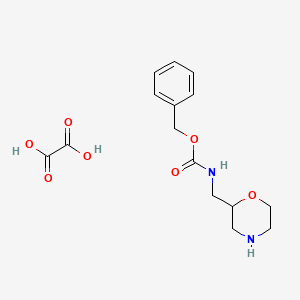
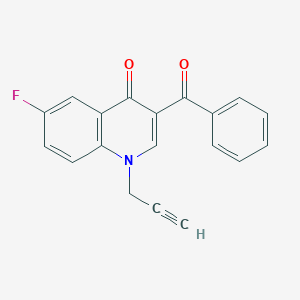
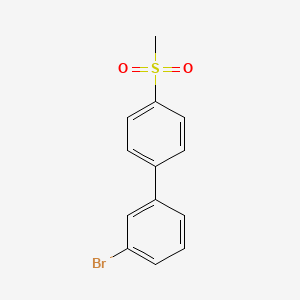
![(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B15123042.png)
![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)
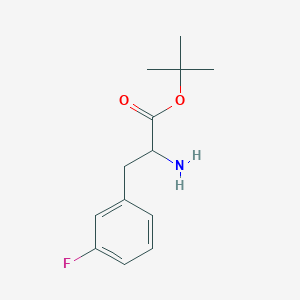
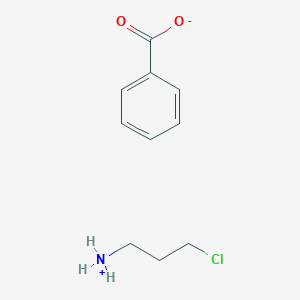
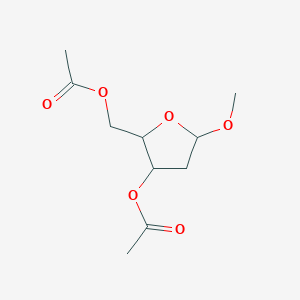
![3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol](/img/structure/B15123060.png)
